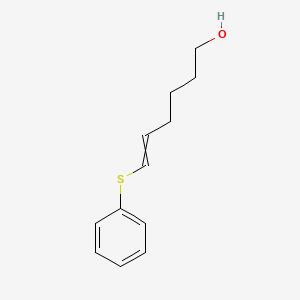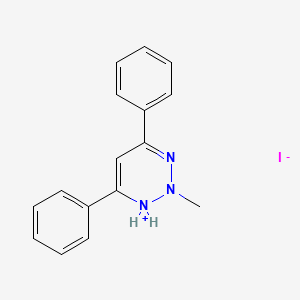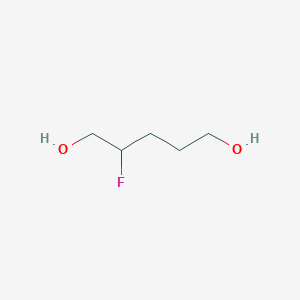
2-Fluoropentane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoropentane-1,5-diol is an organic compound with the molecular formula C5H11FO2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a fluorinated pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluoropentane-1,5-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 2-fluoropentene using osmium tetroxide or potassium permanganate. Another method includes the reduction of 2-fluoropentanedione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The dihydroxylation of alkenes and reduction of diketones are commonly employed due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoropentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form fluorinated alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Applications De Recherche Scientifique
2-Fluoropentane-1,5-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoropentane-1,5-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s unique structure allows it to participate in hydrogen bonding, nucleophilic substitution, and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Pentanediol: A non-fluorinated analog with similar hydroxyl groups but lacking the fluorine atom.
2-Fluoroethanol: A shorter chain fluorinated alcohol with one hydroxyl group.
2-Fluorobutanediol: A similar diol with a shorter carbon chain.
Uniqueness
2-Fluoropentane-1,5-diol is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and stability, while the hydroxyl groups enhance its reactivity and potential for hydrogen bonding .
Propriétés
Numéro CAS |
110683-87-9 |
|---|---|
Formule moléculaire |
C5H11FO2 |
Poids moléculaire |
122.14 g/mol |
Nom IUPAC |
2-fluoropentane-1,5-diol |
InChI |
InChI=1S/C5H11FO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4H2 |
Clé InChI |
CSFJYQZYZANSOH-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CO)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
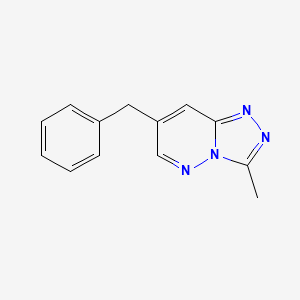
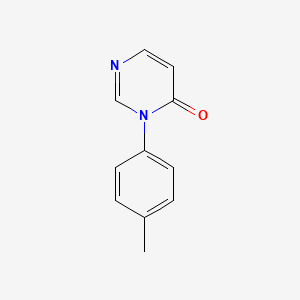
![3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate](/img/structure/B14334035.png)
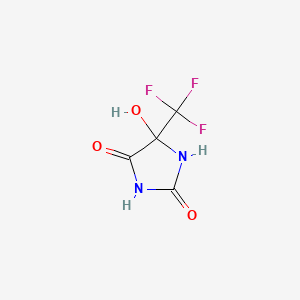
![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)

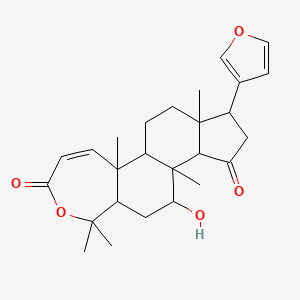
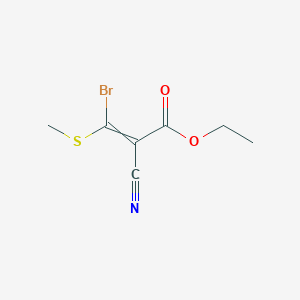
![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)

